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Compound of Interest

Compound Name: 4-Hexyloxetan-2-one

Cat. No.: B15378873 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

the β-lactone, 4-hexyloxetan-2-one. Due to the limited availability of direct spectroscopic data

for this specific compound in public-access databases, this document presents a combination

of reported data, information on closely related analogs, and standardized experimental

protocols. This approach offers a robust framework for researchers engaged in the synthesis,

characterization, and application of this and similar molecules.

Introduction to 4-Hexyloxetan-2-one
4-Hexyloxetan-2-one belongs to the class of β-lactones, which are four-membered cyclic

esters. This structural motif is present in a variety of natural products and pharmacologically

active compounds. The strained ring system of β-lactones makes them valuable synthetic

intermediates and imparts unique chemical reactivity. Accurate spectroscopic characterization

is paramount for confirming the structure and purity of these compounds.

Spectroscopic Data
Infrared (IR) Spectroscopy
Infrared spectroscopy is a key technique for identifying the characteristic functional groups

within a molecule. For 4-hexyloxetan-2-one, the most prominent feature is the carbonyl

stretching vibration of the strained lactone ring.
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Functional Group Wavenumber (cm⁻¹) Source

C=O (Lactone) 1828

C-H (Alkyl) 2931

The high wavenumber of the carbonyl absorption is a hallmark of the strained four-membered

ring system of β-lactones.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific NMR data for 4-hexyloxetan-2-one is not readily available in the reviewed literature.

However, data from the closely related compound, 4-hexyl-3-(3-phenylpropyl)oxetan-2-one,

can be used as a reference for predicting the chemical shifts for 4-hexyloxetan-2-one.

Reference Data: 4-Hexyl-3-(3-phenylpropyl)oxetan-2-one (Mixture of diastereomers)

¹H NMR (200 MHz, CDCl₃):

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aromatic-H 7.35–7.11 m -

CH (cis, C4) 4.58–4.44 m -

CH (trans, C4) 4.27–4.13 m -

CH (cis, C3) 3.68–3.53 m -

CH (trans, C3) 3.26–3.11 m -

CH₂ 2.65 t 6.8

CH₂ (Alkyl) 1.93–1.66 m -

CH₂ (Alkyl) 1.40–1.22 m -

CH₃ 0.89 t 6.4

¹³C NMR (50 MHz, CDCl₃):
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Carbon Chemical Shift (δ, ppm)

C=O 172.1, 171.4

Aromatic-C 141.3, 128.4, 128.3, 126.0

C4 (trans) 78.0

C4 (cis) 75.6

C3 (trans) 55.9

C3 (cis) 52.4

Alkyl-C
35.4, 34.4, 31.5, 30.1, 29.1, 28.8, 28.6, 27.3,

25.4, 24.9, 23.3, 22.5, 14.0

Note: The presence of a substituent at the 3-position in this reference compound will influence

the chemical shifts compared to the unsubstituted 4-hexyloxetan-2-one.

Expected NMR Data for 4-Hexyloxetan-2-one:

Based on general principles and data for similar β-lactones, the following are expected

chemical shift ranges for 4-hexyloxetan-2-one:

¹H NMR:

H at C4: ~4.2-4.6 ppm (multiplet)

H at C3: ~3.0-3.6 ppm (multiplets)

Hexyl chain protons: ~0.8-1.8 ppm

¹³C NMR:

C=O (C1): ~168-172 ppm

C4: ~70-75 ppm

C3: ~40-45 ppm
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Hexyl chain carbons: ~14-35 ppm

Mass Spectrometry (MS)
Direct mass spectrometry data for 4-hexyloxetan-2-one was not found. The expected

molecular ion and potential fragmentation patterns can be predicted.

Expected Mass Spectrometry Data for 4-Hexyloxetan-2-one (C₁₀H₁₈O₂):

Molecular Weight: 170.25 g/mol

Expected Molecular Ion (M⁺): m/z = 170

Common Adducts: [M+H]⁺ (171), [M+Na]⁺ (193), [M+NH₄]⁺ (188)

Potential Fragmentation: Loss of CO₂ (M - 44), cleavage of the hexyl chain.

Reference Data: 4-Hexyl-3-(3-phenylpropyl)oxetan-2-one

MS (ESI) m/z (%): 292.3 [(M+NH₄)⁺, 100]

HRMS (M+Na)⁺: Calculated: 297.1825, Found: 297.1842

Experimental Protocols
Synthesis of 4-Hexyloxetan-2-one
A general procedure for the synthesis of 4-substituted-oxetan-2-ones involves a [2+2]

cycloaddition followed by desilylation.

Workflow for the Synthesis of 4-Hexyloxetan-2-one

To cite this document: BenchChem. [Spectroscopic Profile of 4-Hexyloxetan-2-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15378873#4-hexyloxetan-2-one-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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